molecular formula C34H28F3N3O4S2 B12838814 4-(tert-Butyl)-N-((2-(4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)benzamide

4-(tert-Butyl)-N-((2-(4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)benzamide

Cat. No.: B12838814
M. Wt: 663.7 g/mol
InChI Key: ZXTNKHARCGAAAX-UHFFFAOYSA-N
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Description

The compound 4-(tert-Butyl)-N-((2-(4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)benzamide is a multifunctional molecule featuring:

  • A tert-butyl group enhancing hydrophobicity and metabolic stability.
  • A sulfonyl-linked phenyl group contributing to hydrogen bonding and solubility.
  • A benzamide backbone common in pharmaceutical agents.

This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where electron-deficient aromatic systems and sulfonyl groups are critical.

Properties

Molecular Formula

C34H28F3N3O4S2

Molecular Weight

663.7 g/mol

IUPAC Name

N-[2-[(4-tert-butylbenzoyl)sulfamoyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C34H28F3N3O4S2/c1-33(2,3)25-16-14-23(15-17-25)31(42)40-46(43,44)29-7-5-4-6-27(29)38-30(41)22-8-10-24(11-9-22)32-39-28(20-45-32)21-12-18-26(19-13-21)34(35,36)37/h4-20H,1-3H3,(H,38,41)(H,40,42)

InChI Key

ZXTNKHARCGAAAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-N-((2-(4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Formation of thiazole ring: This step involves the reaction of appropriate starting materials under specific conditions to form the thiazole ring.

    Introduction of trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Coupling reactions: The intermediate compounds are coupled using reagents like palladium catalysts to form the desired benzamido and sulfonyl groups.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-N-((2-(4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(tert-Butyl)-N-((2-(4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-N-((2-(4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-(Morpholinosulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide (CAS 326907-69-1)

  • Structural Features: Morpholinosulfonyl group (improves solubility via cyclic amine). Nitrophenyl-substituted thiazole (strong electron-withdrawing nitro group).
  • Physicochemical Properties: Higher solubility than the target compound due to morpholino’s polarity. Nitro group may increase reactivity and toxicity compared to the target’s trifluoromethyl group.
  • Key Differences :
    • The nitro group (CAS 326907-69-1) vs. trifluoromethyl (target): Trifluoromethyl offers similar electron-withdrawing effects but with reduced metabolic activation risks .

N-(4-tert-Butylthiazol-2-yl)-3-fluorobenzamide (CAS 352560-76-0)

  • Structural Features :
    • Simpler benzamide-thiazole scaffold lacking sulfonyl and trifluoromethylphenyl groups.
    • Fluorine atom at the benzamide meta-position.
  • Physicochemical Properties :
    • Molar mass: 278.35 g/mol (vs. target’s higher mass due to additional substituents).
    • Predicted pKa: 6.91 (similar to target’s acidic sulfonyl group).
  • Key Differences :
    • Absence of sulfonyl linkage reduces hydrogen-bonding capacity and solubility compared to the target .

4-tert-Butyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide (CAS 300814-99-7)

  • Structural Features :
    • Sulfamoyl bridge (NH-SO2) instead of the target’s sulfonyl (SO2).
    • Thiazole directly linked to sulfamoyl phenyl.
  • Physicochemical Properties :
    • Sulfamoyl group may enhance water solubility but reduce membrane permeability vs. sulfonyl.

N-(4-tert-Butylthiazol-2-yl)-4-[(4-methylphenyl)sulfamoyl]benzamide (CAS 735299-22-6)

  • Structural Features :
    • Methylphenylsulfamoyl group (electron-donating methyl vs. target’s electron-withdrawing trifluoromethyl).
    • Thiazole with tert-butyl substitution.
  • Key Differences :
    • Methylphenyl substituent lacks the strong electron-withdrawing effects of trifluoromethyl, which may alter target binding .

Comparative Analysis Table

Compound Molar Mass (g/mol) Key Substituents Solubility Profile Bioactivity Insights
Target Compound ~600 (estimated) Trifluoromethylphenyl, sulfonyl Moderate (hydrophobic tert-butyl vs. polar sulfonyl) Potential enzyme inhibition (e.g., kinases, phospholipases)
CAS 326907-69-1 ~450 (estimated) Morpholinosulfonyl, nitrophenyl High (polar morpholino) Nitro group may confer toxicity
CAS 352560-76-0 278.35 Fluorobenzamide, tert-butylthiazole Low (lack of sulfonyl) Simpler scaffold for lead optimization
CAS 300814-99-7 ~400 (estimated) Sulfamoyl, thiazole High (sulfamoyl) Enhanced solubility for IV formulations
CAS 735299-22-6 437.55 Methylphenylsulfamoyl Moderate Balanced lipophilicity for oral delivery

Research Findings and Implications

  • Electron-Withdrawing Groups : The target’s trifluoromethylphenyl group offers superior metabolic stability compared to nitro (CAS 326907-69-1) and methyl (CAS 735299-22-6) analogs, reducing oxidative degradation risks .
  • Sulfonyl vs. Sulfamoyl : The sulfonyl group in the target enhances membrane permeability compared to sulfamoyl (CAS 300814-99-7), critical for CNS-targeting agents .
  • Thermal Stability : High melting points (>500°C) in sulfonyl-containing compounds (e.g., ’s compound 78) suggest similar thermal resilience in the target due to rigid aromatic stacking .

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